3-(Diethylamino)propylamine

Description

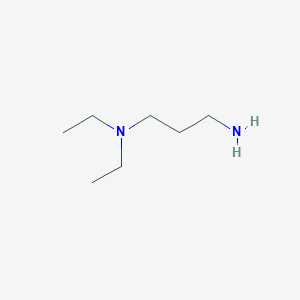

Structure

3D Structure

Properties

IUPAC Name |

N',N'-diethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-3-9(4-2)7-5-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHMWDJIBGVPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059303 | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-diethylaminopropylamine appears as a water-white liquid with a fishlike odor. May be very irritating to skin and eyes. Used to make other chemicals and as a component of adhesives., Liquid, Colorless liquid with a fishy odor; [CAMEO] | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15780 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

138 °F (NFPA, 2010) | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-78-9 | |

| Record name | 3-DIETHYLAMINOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3195 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Diethyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyltrimethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylamino)propylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropyldiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JB92D3RAVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Diethylamino)propylamine from Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(diethylamino)propylamine, a crucial building block in the pharmaceutical and chemical industries, starting from acrylonitrile (B1666552). This document details the core chemical transformations, provides adaptable experimental protocols, and presents quantitative data to facilitate laboratory and process development.

Executive Summary

The synthesis of this compound from acrylonitrile is predominantly achieved through a robust two-step process. The first step involves an aza-Michael addition of diethylamine (B46881) to acrylonitrile, yielding the intermediate 3-(diethylamino)propionitrile. The subsequent and final step is the catalytic hydrogenation of the nitrile functional group to afford the desired primary amine, this compound. This guide will elaborate on the specifics of each of these steps, providing both theoretical and practical insights.

Synthesis Pathways

The principal and most industrially viable route for the production of this compound from acrylonitrile is a two-stage synthesis.

Stage 1: Aza-Michael Addition

The initial step is the nucleophilic addition of diethylamine to the electron-deficient alkene of acrylonitrile. This reaction, a classic example of an aza-Michael addition, is highly efficient and typically proceeds with high selectivity.[1]

Stage 2: Catalytic Hydrogenation

The intermediate, 3-(diethylamino)propionitrile, is then converted to the final product through the reduction of the nitrile group. Catalytic hydrogenation is the most common method for this transformation, employing catalysts such as Raney nickel or cobalt.[1]

A visual representation of this two-step synthesis pathway is provided below.

Experimental Protocols

The following sections provide detailed experimental methodologies. While direct protocols for this compound are not abundantly available in the public literature, the following procedures are adapted from well-documented syntheses of the analogous compound, 3-(dimethylamino)propylamine, and are expected to be highly applicable.

Step 1: Synthesis of 3-(Diethylamino)propionitrile (Aza-Michael Addition)

This procedure is adapted from the industrial synthesis of 3-(dimethylamino)propionitrile.[2]

Materials and Equipment:

-

Acrylonitrile

-

Diethylamine

-

Bubble column reactor or a suitable pressure vessel

-

Heating and cooling system

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

The reactor is rendered inert by purging with nitrogen.

-

Acrylonitrile is introduced at the top of the bubble column reactor.

-

Gaseous or liquid diethylamine is fed into the bottom of the reactor, allowing for countercurrent flow.

-

The reaction temperature is maintained between 40°C and 60°C.

-

The molar ratio of diethylamine to acrylonitrile should be kept between 1:1 and 1.05:1 to ensure complete conversion of acrylonitrile and minimize side reactions.

-

The residence time in the reactor is typically maintained between 30 and 60 minutes.

-

The product, 3-(diethylamino)propionitrile, is collected from the bottom of the reactor. The reaction is known to proceed to near-quantitative yields under these conditions.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This protocol is based on the detailed hydrogenation procedure for 3-(dimethylamino)propionitrile.[1]

Materials and Equipment:

-

3-(Diethylamino)propionitrile

-

Raney Nickel (or a similar sponge metal catalyst)

-

Hydrogen gas supply

-

High-pressure autoclave reactor with agitation

-

Solvent (e.g., water, or the product amine itself can act as a solvent)

-

Caustic solution (e.g., NaOH/KOH mixture)

Procedure:

-

A one-liter autoclave reactor is charged with approximately 37.5 grams of washed Raney nickel catalyst. The catalyst is typically washed sequentially with water and a small amount of the final product, this compound, to remove impurities and activate the catalyst.

-

The reactor is charged with a solvent and a small amount of a caustic solution (e.g., 6 mL of 25 wt% NaOH/KOH in water). The caustic solution helps to suppress the formation of secondary amines.

-

The reactor is sealed and purged first with nitrogen and then with hydrogen.

-

The reactor is heated to approximately 90°C and pressurized with hydrogen to around 7.8 atm (approximately 115 psi).

-

3-(Diethylamino)propionitrile is fed into the autoclave at a controlled rate (e.g., 5 mL/minute).

-

The temperature and pressure are maintained throughout the reaction.

-

Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration.

-

The crude product is then purified by distillation.

A generalized workflow for this experimental setup is illustrated below.

Quantitative Data

The following tables summarize the key quantitative parameters for the synthesis of this compound and its well-documented analogue, 3-(dimethylamino)propylamine.

Table 1: Aza-Michael Addition Reaction Parameters

| Parameter | 3-(Dimethylamino)propionitrile[2] | 3-(Diethylamino)propionitrile (Adapted) |

| Reactants | Acrylonitrile, Dimethylamine | Acrylonitrile, Diethylamine |

| Molar Ratio (Amine:Acrylonitrile) | 1:1 to 1.5:1 (preferably 1:1 to 1.05:1) | 1:1 to 1.05:1 |

| Temperature | 25°C to 80°C (preferably 40°C to 60°C) | 40°C to 60°C |

| Residence Time | 20 to 120 minutes (preferably 30 to 60 minutes) | 30 to 60 minutes |

| Catalyst | Typically not required | Not required |

| Yield | Nearly quantitative | Expected to be high (>95%) |

Table 2: Catalytic Hydrogenation Reaction Parameters

| Parameter | 3-(Dimethylamino)propylamine[1] | This compound (Adapted) |

| Reactant | 3-(Dimethylamino)propionitrile | 3-(Diethylamino)propionitrile |

| Catalyst | Sponge Nickel (e.g., Degussa MC502) | Raney Nickel or other sponge metal catalysts |

| Temperature | 90°C | 80°C to 100°C |

| Pressure | ~7.8 atm (~115 psi) | 50-150 psi |

| Solvent | Water or 3-(dimethylamino)propylamine | Water or this compound |

| Additives | NaOH/KOH solution | NaOH or KOH solution |

| Yield | >99% | Expected to be high (>95%) |

Conclusion

The synthesis of this compound from acrylonitrile is a well-established and efficient process, relying on the sequential aza-Michael addition and catalytic hydrogenation. The methodologies presented in this guide, adapted from closely related industrial processes, provide a solid foundation for the laboratory-scale synthesis and process development of this important chemical intermediate. The use of readily available starting materials and high-yielding reactions makes this a commercially attractive route. Further optimization of reaction conditions for the specific diethylamino derivative may lead to even greater efficiencies and yields.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(Diethylamino)propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 3-(Diethylamino)propylamine (DEAPA). DEAPA, a versatile diamine, finds utility in a range of industrial and research settings, from its role as a robust curing agent for epoxy resins to its use as a building block in the synthesis of pharmaceuticals and functionalized nanoparticles for drug delivery. This document details its physicochemical characteristics, provides insights into its reactivity, and outlines experimental methodologies for its synthesis, purification, and analysis. Particular attention is given to its applications in materials science and drug development, offering a valuable resource for professionals in these fields.

Chemical and Physical Properties

This compound, also known as N,N-Diethyl-1,3-propanediamine, is a colorless to slightly yellow liquid with a characteristic amine odor. It possesses both a primary and a tertiary amine group, which imparts its unique chemical properties and reactivity. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104-78-9 | |

| Molecular Formula | C₇H₁₈N₂ | |

| Molecular Weight | 130.23 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Odor | Amine-like | [1] |

| Boiling Point | 168-171 °C | |

| Melting Point | -60 °C | |

| Density | 0.826 g/cm³ at 20 °C | |

| Flash Point | 51 °C | |

| Solubility in Water | Miscible | [2] |

| pKa | 10.32 ± 0.25 (Predicted) | [2] |

| Vapor Pressure | 2.2 hPa at 20 °C | |

| Refractive Index (n20/D) | 1.4416 | [3] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of DEAPA exhibits characteristic signals corresponding to the ethyl and propyl groups.

-

¹³C NMR: The carbon NMR spectrum provides distinct peaks for each of the seven carbon atoms in the molecule.

-

FTIR: The infrared spectrum shows characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C-N stretching vibrations.[4]

Representative spectral data can be accessed through various chemical databases.[5][6][7]

Reactivity and Applications

The dual functionality of DEAPA, with its primary and tertiary amine groups, dictates its reactivity and wide range of applications.

Curing Agent for Epoxy Resins

DEAPA is widely used as a curing agent, or hardener, for epoxy resins.[8] The primary amine group undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group. The tertiary amine group can also catalyze the anionic polymerization of the epoxy groups. This cross-linking process results in a rigid, three-dimensional polymer network with excellent mechanical and thermal properties.

Caption: Curing mechanism of epoxy resin using DEAPA.

Reactivity with Isocyanates

The primary amine group of DEAPA readily reacts with isocyanates to form substituted ureas. This reaction is fundamental in the synthesis of various polyurethanes and other polymers. The high reactivity of the primary amine makes DEAPA a useful building block in this area of polymer chemistry.

Role in Pharmaceutical and Drug Delivery Research

DEAPA serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] Its diamine structure allows for its incorporation into various molecular scaffolds.

Furthermore, DEAPA is utilized in the development of drug delivery systems.[2] It can be used to functionalize nanoparticles, creating cationic surfaces that can interact with and encapsulate anionic therapeutic agents like siRNA.[2] The protonation of the amine groups at lower pH values can also be exploited to create pH-responsive nanoparticles that release their payload in the acidic environment of endosomes or tumors. While DEAPA is a component of these delivery vehicles, its direct impact on specific cellular signaling pathways is an area of ongoing research. The cellular uptake of such nanoparticles is a complex process that can occur through various endocytic pathways.

Caption: General workflow of nanoparticle uptake by a cell.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process analogous to the industrial production of N,N-dimethyl-1,3-propanediamine.[10][11][12]

Caption: Synthetic workflow for this compound.

Step 1: Michael Addition to form 3-(Diethylamino)propionitrile

-

In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, place diethylamine.

-

Cool the vessel in an ice bath.

-

Slowly add acrylonitrile dropwise to the cooled diethylamine, ensuring the reaction temperature is maintained below a designated temperature (e.g., 30-40 °C) to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

The resulting product is 3-(diethylamino)propionitrile.

Step 2: Hydrogenation to form this compound

-

Transfer the 3-(diethylamino)propionitrile to a high-pressure hydrogenation reactor.

-

Add a suitable hydrogenation catalyst, such as Raney Nickel, and a solvent like ethanol. The presence of a small amount of a base (e.g., sodium hydroxide) can improve selectivity.[13]

-

Seal the reactor and purge with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-6 MPa) and heat to the reaction temperature (e.g., 70-90 °C).[11][13]

-

Maintain the reaction under stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

The crude product is this compound.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure.[14][15]

-

Set up a fractional distillation apparatus with a vacuum source.

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum and heat the flask.

-

Collect the fraction that distills at the boiling point of this compound at the corresponding pressure.

Analytical Methods

The purity and identity of this compound can be determined using gas chromatography (GC) coupled with a suitable detector.

Gas Chromatography-Flame Ionization Detection (GC-FID) [16]

-

Column: A polar capillary column suitable for amine analysis.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

-

Sample Preparation: Dilute the sample in a suitable solvent such as methanol (B129727) or isopropanol.

Gas Chromatography-Mass Spectrometry (GC-MS) [17]

For definitive identification and detection of impurities, GC-MS can be employed. The chromatographic conditions can be similar to the GC-FID method. The mass spectrometer should be operated in electron ionization (EI) mode, and the mass spectrum of the eluting peak can be compared to a reference spectrum of this compound.

Safety and Handling

This compound is a corrosive and flammable liquid.[1] It can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Conclusion

This compound is a valuable and versatile diamine with a well-characterized profile of chemical and physical properties. Its reactivity, driven by the presence of both primary and tertiary amine functionalities, makes it a key component in various applications, from the production of high-performance polymers to the synthesis of advanced materials for drug delivery. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its safe and effective use in both research and industrial settings. Further investigation into the direct interactions of DEAPA-modified systems with cellular signaling pathways will undoubtedly open up new avenues for its application in the biomedical field.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. This compound = 99 104-78-9 [sigmaaldrich.com]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3-Diethylaminopropylamine(104-78-9) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 8. products.basf.com [products.basf.com]

- 9. MedChem Highlights - Enamine [enamine.net]

- 10. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]

- 13. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 14. chembam.com [chembam.com]

- 15. Purification [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Dual-Role Mechanism of N,N-diethyl-1,3-propanediamine (DEAPA) in Epoxy Resin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-1,3-propanediamine (DEAPA) is a versatile curing agent for epoxy resins, uniquely possessing both primary and tertiary amine functionalities. This dual-role allows it to act as both a conventional hardener and a catalyst, influencing the polymerization kinetics and the final properties of the cured thermoset. This technical guide provides an in-depth analysis of the mechanism of action of DEAPA in epoxy resin polymerization, supported by quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflows. Understanding this mechanism is crucial for the precise control of curing processes and the tailoring of material properties for advanced applications.

Introduction

Epoxy resins are a class of thermosetting polymers widely utilized for their excellent mechanical properties, chemical resistance, and adhesion. The performance of an epoxy resin system is critically dependent on the curing agent used to crosslink the epoxy monomers. Amine-based curing agents are prevalent, and among them, N,N-diethyl-1,3-propanediamine (DEAPA) presents a unique case due to its molecular structure, which incorporates both primary and tertiary amine groups. This structure allows DEAPA to participate in the epoxy polymerization through two distinct mechanisms: direct addition of the primary amine to the epoxy ring and catalytic acceleration by the tertiary amine. This guide elucidates these mechanisms, providing a comprehensive overview for researchers and professionals in materials science and related fields.

Mechanism of Action of DEAPA

DEAPA's interaction with epoxy resins is a multi-step process involving both nucleophilic addition and catalytic curing.

2.1. Nucleophilic Addition via Primary Amine Groups

The primary amine group (-NH₂) in DEAPA contains two active hydrogen atoms that can react with the electrophilic carbon atoms of the epoxy ring in a nucleophilic addition reaction. This is a direct, stoichiometric reaction that leads to the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, further extending the polymer chain and contributing to the crosslink density of the network. This reaction is the primary mechanism by which DEAPA acts as a hardener, covalently incorporating itself into the polymer backbone.

2.2. Catalytic Action of the Tertiary Amine Group

The tertiary amine group (-N(C₂H₅)₂) in DEAPA lacks active hydrogens and therefore does not directly participate in the addition reaction with the epoxy ring.[1] Instead, it functions as a catalyst, accelerating the curing process.[1] The lone pair of electrons on the tertiary nitrogen atom can attack the epoxy ring, leading to the formation of a zwitterionic intermediate. This intermediate is highly reactive and can initiate the anionic polymerization of epoxy groups, a process known as homopolymerization. Alternatively, the tertiary amine can facilitate the reaction between the hydroxyl groups (formed during the primary amine addition) and epoxy groups, especially at elevated temperatures. This catalytic activity can significantly reduce the gel time and overall curing time of the epoxy system.

The dual functionality of DEAPA provides a balance between reactivity and pot life, making it a versatile curing agent for various applications.[1]

Signaling Pathway Diagram

Caption: Reaction pathway of DEAPA in epoxy polymerization.

Quantitative Data on Curing and Material Properties

While specific quantitative data for DEAPA is not extensively published in readily available literature, the following tables present representative data for epoxy systems cured with aliphatic amines, which can be considered analogous for understanding the expected effects of DEAPA.

Table 1: Effect of Curing Agent Concentration on Gel Time and Glass Transition Temperature (Tg)

| Curing Agent Concentration (phr)* | Gel Time at 25°C (minutes) | Glass Transition Temperature (Tg) (°C) |

| 80 | 120 | 95 |

| 100 (Stoichiometric) | 90 | 105 |

| 120 | 75 | 100 |

*phr: parts per hundred parts of resin by weight

Table 2: Mechanical Properties of Cured Epoxy Resin

| Property | Typical Value for Aliphatic Amine Cured Epoxy |

| Tensile Strength (MPa) | 60 - 80 |

| Tensile Modulus (GPa) | 2.5 - 3.5 |

| Elongation at Break (%) | 3 - 5 |

| Flexural Strength (MPa) | 100 - 130 |

Note: The thermal deformation temperature for a DEAPA-cured epoxy resin is reported to be around 100°C. This aligns with the typical Tg values observed for aliphatic amine cured systems.

Experimental Protocols

To investigate the mechanism and kinetics of DEAPA in epoxy polymerization, a combination of analytical techniques is employed.

4.1. Differential Scanning Calorimetry (DSC) for Curing Kinetics

-

Objective: To determine the heat of reaction, peak exothermic temperature, and the extent of cure as a function of temperature and time.

-

Methodology:

-

Sample Preparation: Prepare a mixture of epoxy resin and DEAPA at the desired stoichiometric ratio. Accurately weigh 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan.

-

Instrument: A differential scanning calorimeter.

-

Procedure (Non-isothermal): Heat the sample from ambient temperature to approximately 250°C at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) under a nitrogen atmosphere. An empty sealed pan is used as a reference.

-

Procedure (Isothermal): Rapidly heat the sample to the desired isothermal curing temperature and hold for a specified time until the reaction is complete.

-

Data Analysis: The total heat of reaction (ΔH) is determined from the area under the exothermic peak in a non-isothermal scan. The extent of cure (α) at any time or temperature can be calculated as the fractional heat evolved. The glass transition temperature (Tg) of the fully cured sample is determined from a second heating scan.

-

4.2. Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

-

Objective: To qualitatively and quantitatively monitor the disappearance of reactant functional groups (epoxy) and the appearance of product functional groups (hydroxyl, secondary amine).

-

Methodology:

-

Sample Preparation: A thin film of the epoxy-DEAPA mixture is placed between two potassium bromide (KBr) plates or on an attenuated total reflectance (ATR) crystal.

-

Instrument: A Fourier transform infrared spectrometer.

-

Procedure: Spectra are collected at regular intervals during the curing process, either at room temperature or in a heated cell.

-

Data Analysis: The disappearance of the epoxy group peak (typically around 915 cm⁻¹) and the appearance of the hydroxyl group broad band (around 3400 cm⁻¹) are monitored.[2][3] The extent of reaction can be quantified by measuring the change in the area of the epoxy peak relative to a reference peak that does not change during the reaction (e.g., an aromatic C-H peak from the epoxy resin).[2]

-

4.3. Rheological Analysis for Viscosity and Gel Time Determination

-

Objective: To measure the change in viscosity of the reacting mixture and determine the gel point.

-

Methodology:

-

Sample Preparation: The epoxy-DEAPA mixture is placed between the parallel plates of a rheometer.

-

Instrument: A rotational rheometer with temperature control.

-

Procedure: Isothermal or temperature-ramp experiments are performed in oscillatory mode at a constant frequency and strain. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time or temperature.

-

Data Analysis: The gel point is typically identified as the crossover point where G' equals G''.[4] The pot life can be estimated as the time it takes for the initial viscosity to double or quadruple.[5][6][7]

-

Experimental Workflow Diagram

Caption: Workflow for characterizing DEAPA-cured epoxy systems.

Conclusion

N,N-diethyl-1,3-propanediamine serves as a highly effective and versatile curing agent for epoxy resins due to its unique dual-functional nature. The primary amine groups engage in stoichiometric addition reactions, building the polymer network, while the tertiary amine group provides a catalytic pathway that accelerates the overall curing process. This combined mechanism allows for a desirable balance of processing characteristics and final material properties. By employing a suite of analytical techniques such as DSC, FTIR, and rheology, researchers can gain a comprehensive understanding of the curing kinetics and the structure-property relationships of DEAPA-cured epoxy systems, enabling the development of advanced materials for a wide range of applications.

References

- 1. nbinno.com [nbinno.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epotek.com [epotek.com]

- 6. What are gelation and curing; pot life, cure & gel time, working life: how is viscosity important? » rheonics :: viscometer and density meter [rheonics.com]

- 7. wisebond.com [wisebond.com]

Spectral data analysis of 3-(Diethylamino)propylamine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(Diethylamino)propylamine, a key building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization and utilization of this compound.

Quantitative Spectral Data Summary

The spectral data for this compound has been acquired and analyzed to confirm its chemical structure. The quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The assignments, chemical shifts (δ), multiplicities, and coupling constants (J) are presented in Table 1.

Table 1: ¹H NMR Spectral Data of this compound

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -CH₂- (adjacent to NH₂) | ~2.68 | Triplet | ~6.8 |

| -CH₂- (adjacent to N(Et)₂) | ~2.40 | Triplet | ~7.2 |

| -CH₂- (central) | ~1.55 | Quintet | ~7.0 |

| -N(CH₂CH₃)₂ | ~2.48 | Quartet | ~7.1 |

| -N(CH₂CH₃)₂ | ~0.95 | Triplet | ~7.1 |

| -NH₂ | ~1.15 (broad) | Singlet | - |

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted chemical shifts for each carbon atom are listed in Table 2.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Assignment | Chemical Shift (ppm) |

| -CH₂- (adjacent to NH₂) | ~42.1 |

| -CH₂- (adjacent to N(Et)₂) | ~52.5 |

| -CH₂- (central) | ~30.0 |

| -N(CH₂CH₃)₂ | ~46.8 |

| -N(CH₂CH₃)₂ | ~11.7 |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies. Key absorption bands are detailed in Table 3.[1][2]

Table 3: Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2965 - 2820 | Strong | C-H stretch (alkane) |

| 1590 | Medium | N-H bend (primary amine) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1200 - 1050 | Strong | C-N stretch |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The key ions observed in the electron ionization (EI) mass spectrum are presented in Table 4.[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 130 | ~5 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [CH₂=N(CH₂CH₃)₂]⁺ (Base Peak, α-cleavage) |

| 58 | ~85 | [CH₂=NCH₂CH₃]⁺ (α-cleavage with rearrangement) |

| 44 | ~40 | [CH₂=NHCH₃]⁺ or [CH₃CH=NH₂]⁺ (Further fragmentation) |

| 30 | ~30 | [CH₂=NH₂]⁺ (Further fragmentation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 16 ppm

-

-

Processing: The Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of this compound (approximately 20-50 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: A 100 MHz NMR spectrometer (corresponding to a 400 MHz proton frequency) was used.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 240 ppm

-

-

Processing: The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phase and baseline corrected, and chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory was used.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol) was introduced into the mass spectrometer via a gas chromatograph (GC-MS).

-

Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.

-

Acquisition Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 20 - 200

-

Source Temperature: 230 °C

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Initial temperature of 50°C, ramped to 250°C at 10°C/min.

-

-

Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment peaks.

Visualization of the Analytical Workflow

The logical flow of the spectral data analysis process, from sample preparation to final structural elucidation, is depicted in the following diagram.

Caption: Workflow for the spectral analysis of this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of N,N-Diethyl-1,3-diaminopropane (CAS 104-78-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,3-diaminopropane, identified by CAS number 104-78-9, is a diamine that serves as a versatile building block in organic synthesis. Its utility spans various industrial applications, including as a curing agent for epoxy resins and as an intermediate in the production of dyes and pigments. For drug development professionals, its significance lies in its role as a precursor and key structural motif in the synthesis of biologically active molecules, including antimalarial agents. This guide provides a comprehensive overview of the physical and chemical properties of N,N-Diethyl-1,3-diaminopropane, details established experimental protocols for their determination, and illustrates its application in synthetic pathways relevant to pharmaceutical research.

Core Physical and Chemical Properties

The fundamental physicochemical properties of N,N-Diethyl-1,3-diaminopropane are summarized in the tables below. These parameters are critical for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.

Identification and General Properties

| Property | Value |

| Chemical Name | N,N-Diethyl-1,3-diaminopropane |

| Synonyms | 3-Diethylaminopropylamine, N,N-Diethyl-1,3-propanediamine |

| CAS Number | 104-78-9 |

| Molecular Formula | C₇H₁₈N₂[1][2][3][4] |

| Molecular Weight | 130.23 g/mol [3][4][5] |

| Appearance | Colorless to pale yellow liquid with a fishy, ammonia-like odor[5] |

Physicochemical Data

| Property | Value | Temperature (°C) | Pressure |

| Melting Point | -60 °C | - | - |

| Boiling Point | 168-171 °C | - | 760 mmHg |

| Density | 0.826 g/mL | 25 | - |

| Refractive Index (n_D) | 1.4416 | 20 | - |

| Flash Point | 52-59 °C | - | Closed Cup |

| Vapor Pressure | 2.2 mbar | 20 | - |

| Water Solubility | Completely miscible | 20 | - |

| pKa | 10.32 ± 0.25 (Predicted) | - | - |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of liquid amines like N,N-Diethyl-1,3-diaminopropane.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, this is typically determined using methods compliant with standards such as those from ASTM International.

Methodology: A common method involves distillation. A sample of the amine is heated in a distillation flask. The temperature of the vapor is measured with a calibrated thermometer as it passes into a condenser. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under a given pressure. For accurate determination, the atmospheric pressure should be recorded and, if necessary, the boiling point can be corrected to standard pressure.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds like N,N-Diethyl-1,3-diaminopropane, which is a liquid at room temperature, this property is determined at sub-zero temperatures.

Methodology: A small sample of the solidified compound is placed in a capillary tube and heated in a controlled manner in a melting point apparatus. The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A sharp melting point range is indicative of a pure compound.

Density Measurement

Density is the mass per unit volume of a substance. For liquids, it is often determined using a hydrometer or a digital density meter.

Methodology (ASTM D4052): A small volume of the liquid is introduced into an oscillating U-tube.[1][6][7] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[6][7] This frequency change is then used with calibration data to determine the density of the liquid at a specific temperature.[6]

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used to identify and assess the purity of compounds.

Methodology: An Abbe refractometer is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read directly from a calibrated scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This is a critical safety parameter.

Methodology (Pensky-Martens Closed Cup Test - ASTM D93): The sample is heated in a closed cup at a controlled rate while being stirred.[8][9][10] An ignition source is periodically directed into the cup.[8][9] The flash point is the temperature at which a flash is observed inside the cup.[8][9]

Water Solubility Assessment

Water solubility is the maximum concentration of a substance that will dissolve in water at a given temperature.

Methodology (OECD 105): The flask method is suitable for substances with a solubility greater than 10 mg/L.[11] An excess amount of the substance is added to water in a flask, and the mixture is agitated at a constant temperature until equilibrium is reached.[11] The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separating the undissolved portion.[11]

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound. For an amine, it indicates the pH at which the protonated and unprotonated forms are present in equal concentrations.

Methodology (Potentiometric Titration): A solution of the amine is titrated with a standardized solution of a strong acid. The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the titration curve, typically at the half-equivalence point where half of the amine has been neutralized.

Role in Synthetic Chemistry and Drug Discovery

While N,N-Diethyl-1,3-diaminopropane does not have a well-defined, direct role in biological signaling pathways, it serves as a crucial building block in the synthesis of various biologically active compounds. Its diamine structure provides two nucleophilic centers that can be selectively functionalized to construct more complex molecules. A notable application is in the synthesis of antimalarial drugs.

The following diagram illustrates a generalized synthetic pathway where a diamine, such as N,N-Diethyl-1,3-diaminopropane, is used as a linker in the synthesis of a potential drug candidate.

References

- 1. 1,3-Propanediamine, N,N-diethyl- (CAS 104-78-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,3-Propanediamine, N,N-diethyl- [webbook.nist.gov]

- 3. N,N-Diethyl-1,3-propanediamine, 99% | Fisher Scientific [fishersci.ca]

- 4. N,N-Diethyl-1,3-diaminopropane | 104-78-9 | AAA10478 [biosynth.com]

- 5. N,N-Diethyl-1,3-propanediamine | C7H18N2 | CID 61011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. N,N-Diethyl-N'-methyl-1,3-propanediamine | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity [beilstein-journals.org]

A Comprehensive Technical Guide to the Solubility of 3-(Diethylamino)propylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-(Diethylamino)propylamine, a key diamine intermediate in various chemical syntheses, including pharmaceuticals and materials science. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and offers a visual workflow to aid in experimental design.

Core Topic: Solubility Profile of this compound

This compound, also known as N,N-Diethyl-1,3-propanediamine, is a colorless to slightly yellow liquid with a characteristic amine odor. Its molecular structure, featuring both a tertiary and a primary amine group, imparts a unique combination of polarity and hydrogen bonding capability, which dictates its solubility in various media.

Quantitative Solubility Data

The following table summarizes the qualitative solubility of this compound in several common organic solvents based on available information.

| Solvent | Chemical Class | Qualitative Solubility | Citation |

| Water | Protic, Polar | Miscible | [1][2][3] |

| Benzene (B151609) | Aromatic, Nonpolar | Completely Soluble | [1] |

| Heptane (B126788) | Aliphatic, Nonpolar | Completely Soluble | [1] |

| Diethyl Ether | Ether, Polar aprotic | Soluble | [4] |

| Dichloromethane | Halogenated, Polar aprotic | Soluble | [4] |

The general principle of "like dissolves like" suggests that as an amine, this compound exhibits good solubility in polar organic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.[5] Its solubility in nonpolar solvents like benzene and heptane can be attributed to the presence of the nonpolar diethyl and propyl groups in its structure.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on standard laboratory practices for solubility assessment.[4][6][7]

Objective: To determine the qualitative or quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled water bath or shaker

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Place the container in a temperature-controlled water bath or shaker set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required will depend on the solvent and the amine, but a period of 24 to 48 hours is often sufficient.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, allow the mixture to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid any change in solubility due to temperature fluctuations.

-

Filter the collected supernatant using a syringe filter that is compatible with the solvent to remove any remaining suspended particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an amine in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound. While quantitative data is not widely published, the provided information on its miscibility and the detailed experimental protocol will aid researchers in its effective use in various applications.

References

A Technical Guide to the Synthesis and Characterization of Novel DEAPA Derivatives for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel Diethylaminoethyl-p-aminobenzoate (DEAPA) derivatives. DEAPA, a core component of the local anesthetic procaine (B135), serves as a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This document outlines detailed experimental protocols for the synthesis of DEAPA analogues, methodologies for their purification and characterization using modern analytical techniques, and a discussion of their potential mechanisms of action. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams to facilitate understanding. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives have long been a cornerstone in pharmaceutical research and development, serving as crucial building blocks for a variety of therapeutic agents.[1] Among these, DEAPA (2-(diethylamino)ethyl 4-aminobenzoate) is a notable scaffold, forming the basis of the widely recognized local anesthetic, procaine.[2][3] The chemical structure of DEAPA, featuring a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group, allows for extensive structural modifications to modulate its pharmacokinetic and pharmacodynamic properties.[4]

The primary mechanism of action for local anesthetics like procaine is the blockade of voltage-gated sodium channels in nerve cells, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[5][6] By derivatizing the DEAPA core, it is possible to develop novel compounds with altered potency, duration of action, and target selectivity, potentially leading to new therapeutics for a range of conditions beyond local anesthesia.

This guide details the synthesis of novel DEAPA derivatives, provides robust protocols for their characterization, and presents a framework for their preliminary biological evaluation.

Synthesis of Novel DEAPA Derivatives

The synthesis of novel DEAPA derivatives can be approached through several established chemical routes, primarily involving the esterification of a substituted p-aminobenzoic acid with 2-(diethylamino)ethanol (B1670525) or by modifying a precursor molecule like benzocaine.[3][7] A general synthetic scheme is presented below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis of novel DEAPA derivatives can be efficiently planned and executed using a systematic workflow. The following diagram illustrates the key stages from starting material selection to the final purified compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Ethyl Aminobenzoate used for? [synapse.patsnap.com]

- 6. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

The Role of 3-(Diethylamino)propylamine as a Bidentate Ligand in Coordination Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Diethylamino)propylamine (DEAPA) is a versatile bidentate ligand that has garnered significant interest in the field of coordination chemistry. Its unique structure, featuring both a primary and a tertiary amine donor site, allows it to form stable chelate rings with a variety of metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of DEAPA, detailing its role as a bidentate ligand, the structural and spectroscopic properties of its metal complexes, and its applications, particularly in the development of thermochromic materials and catalytic systems. This document consolidates key findings, presents quantitative data in structured tables, outlines detailed experimental protocols for the synthesis of representative complexes, and utilizes visualizations to illustrate fundamental concepts and experimental workflows.

Introduction to this compound (DEAPA)

This compound, also known as N,N-diethyl-1,3-propanediamine, is a diamine with the chemical formula (C₂H₅)₂N(CH₂)₃NH₂. The presence of two nitrogen atoms with different steric and electronic environments—a primary amine and a tertiary amine—makes it an effective chelating agent. In coordination chemistry, DEAPA typically acts as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect.

The coordination behavior of DEAPA is analogous to other N,N-dialkyl-1,3-propanediamines, which have been shown to form square planar and octahedral complexes with various transition metals. The specific properties of the resulting complexes, such as their color, magnetic susceptibility, and reactivity, are influenced by the nature of the metal ion, the counter-anion, and the solvent system used.

Coordination Chemistry of DEAPA with Transition Metals

DEAPA forms complexes with a range of transition metals, including but not limited to copper(II), nickel(II), palladium(II), and platinum(II). The coordination typically involves the nitrogen atoms of both the primary and tertiary amine groups, leading to the formation of a six-membered ring.

Copper(II) Complexes and Thermochromism

Copper(II) complexes with N,N-dialkylated diamine ligands, including those structurally similar to DEAPA, are well-known for their thermochromic properties. This phenomenon involves a reversible color change upon heating or cooling, which is attributed to a change in the coordination geometry around the copper(II) ion.

For instance, bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate exhibits a thermochromic phase transition at 142 °C, changing from blue-violet to blue upon heating.[1] The low-temperature form has a distorted (4+2) octahedral geometry, with the two diamine ligands forming the basal plane and two nitrate (B79036) ions weakly coordinated in the axial positions.[1] Upon heating, a dynamic disorder of the chelate rings and a potential shift towards a more tetrahedral geometry can lead to a weakening of the ligand field and the observed color change.[1] A similar behavior is expected for the corresponding bis(this compound)copper(II) dinitrate complex.

The synthesis of such complexes typically involves the direct reaction of a copper(II) salt with the diamine ligand in an appropriate solvent.

Nickel(II), Palladium(II), and Platinum(II) Complexes

Complexes of Ni(II), Pd(II), and Pt(II) with the related ligand 3-dimethylamino-1-propylamine have been synthesized and structurally characterized, providing a model for the behavior of DEAPA complexes. These d⁸ metal ions typically form square-planar complexes with two bidentate diamine ligands.

The synthesis of these complexes often involves the reaction of a metal halide precursor with a Grignard reagent of the ligand or the direct reaction of the metal salt with the free ligand. For example, the synthesis of bis(3-dimethylamino-1-propyl)nickel(II) can be attempted by reacting NiBr₂ with (3-dimethylamino-1-propyl)magnesium chloride.

Quantitative Data Summary

The following tables summarize key quantitative data for DEAPA and its analogous metal complexes.

Table 1: Physicochemical Properties of this compound (DEAPA)

| Property | Value |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 169-171 °C |

| Density | 0.826 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.442 |

Table 2: Structural Data for an Analogous Complex: bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Cu-N Bond Lengths | 2.020 Å, 2.029 Å |

| Cu-O Bond Length | 2.566 Å |

| Coordination Geometry | Distorted (4+2) Octahedral |

Table 3: Spectroscopic Data for an Analogous Complex: bis(2,2-dimethylpropane-1,3-diamine)copper(II) dinitrate [1]

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | Shows bands indicative of semi-coordinated nitrate ions in the low-temperature phase. |

| Electronic (UV-Vis) Spectroscopy | Reveals a weakening of the ligand field in the high-temperature phase. |

Experimental Protocols

General Synthesis of a bis(diamine)copper(II) Nitrate Complex (Analogous to DEAPA complex)

This protocol is adapted from the synthesis of similar thermochromic copper(II) complexes.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

This compound (DEAPA)

-

Ethanol

Procedure:

-

Dissolve a specific molar amount of Cu(NO₃)₂·3H₂O in a minimal amount of warm ethanol.

-

In a separate flask, dissolve a 2:1 molar excess of DEAPA in ethanol.

-

Slowly add the DEAPA solution to the stirring copper(II) nitrate solution.

-

A colored precipitate should form immediately.

-

Continue stirring the reaction mixture at room temperature for one hour to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a desiccator.

General Synthesis of a bis(diamine)nickel(II) Thiocyanate (B1210189) Complex (Analogous to DEAPA complex)

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Potassium thiocyanate (KSCN)

-

This compound (DEAPA)

-

Ethanol

Procedure:

-

Dissolve NiCl₂·6H₂O in ethanol.

-

In a separate flask, dissolve a stoichiometric amount of KSCN in ethanol.

-

Add the KSCN solution to the nickel(II) chloride solution to form a solution of Ni(NCS)₂. A precipitate of KCl may form and can be removed by filtration.

-

To the resulting Ni(NCS)₂ solution, add a 2:1 molar excess of DEAPA in ethanol.

-

Stir the reaction mixture. The desired complex should precipitate from the solution.

-

Collect the product by vacuum filtration, wash with cold ethanol, and dry.

Visualizations

Bidentate Coordination of DEAPA

The following diagram illustrates the bidentate coordination of a single DEAPA molecule to a central metal ion (M), forming a stable six-membered chelate ring.

Caption: Bidentate coordination of DEAPA to a metal center.

Experimental Workflow for Complex Synthesis and Characterization

This workflow outlines the general steps involved in the synthesis and characterization of a metal-DEAPA complex.

Caption: General workflow for synthesis and characterization.

Logical Relationship in Thermochromism

This diagram illustrates the relationship between temperature, coordination geometry, and the observed color in thermochromic copper(II) complexes.

Caption: Temperature-dependent coordination and color change.

Applications in Drug Development and Research

The ability of DEAPA and related ligands to form stable complexes with various metal ions opens up possibilities for their application in medicinal chemistry and drug development. Metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific coordination environment provided by the DEAPA ligand can be tailored to enhance the therapeutic potential of the metal center. Furthermore, the understanding of the coordination chemistry of DEAPA is crucial for designing novel catalysts for organic synthesis, which is a fundamental aspect of drug discovery and development.

Conclusion

This compound is a valuable bidentate ligand in coordination chemistry, capable of forming stable and structurally diverse metal complexes. The insights gained from studying analogous N,N-dialkyl-1,3-propanediamine complexes provide a strong framework for predicting and understanding the properties of DEAPA complexes. The potential for applications in areas such as thermochromic materials and catalysis underscores the importance of continued research into the coordination chemistry of this versatile ligand. This guide serves as a foundational resource for researchers and professionals seeking to explore the rich and varied chemistry of this compound and its metal complexes.

References

Theoretical Investigation into the Electronic Structure of 3-(Diethylamino)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Diethylamino)propylamine (DEAPA) is a versatile diamine utilized in various industrial and pharmaceutical applications, including as a building block for more complex molecules. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. This technical guide outlines a theoretical framework for the comprehensive study of the electronic properties of DEAPA using computational chemistry methods. While direct experimental and extensive theoretical studies on the electronic structure of DEAPA are not widely published, this document leverages established computational protocols applied to structurally similar amines to propose a robust investigatory approach. The methodologies detailed herein, including Density Functional Theory (DFT), are designed to elucidate key electronic parameters such as molecular orbital energies, electrostatic potential, and atomic charges. The anticipated findings will provide valuable insights for researchers in medicinal chemistry, materials science, and chemical synthesis.

Introduction

This compound (DEAPA), with the linear formula (C₂H₅)₂N(CH₂)₃NH₂, is a diamine containing both a tertiary and a primary amine group.[1][2] This dual functionality imparts unique chemical properties that are leveraged in the synthesis of various compounds, including pharmaceuticals and corrosion inhibitors. The electronic structure of a molecule governs its chemical behavior. Therefore, a detailed analysis of electron distribution, orbital energies, and reactive sites on DEAPA is crucial for optimizing its existing applications and exploring new ones.

Computational chemistry provides a powerful and cost-effective means to investigate molecular properties at the atomic level.[3] This guide proposes a theoretical study based on Density Functional Theory (DFT), a widely used and reliable method for predicting the electronic structure of organic molecules.[3][4] The insights gained from such a study can inform drug design, reaction mechanism elucidation, and the development of novel materials.

Proposed Computational Methodology

The following section details the proposed computational protocol for the theoretical investigation of this compound's electronic structure. This methodology is based on established practices for similar amine-containing compounds.[5]

Geometry Optimization

The first step in the computational analysis is to determine the most stable three-dimensional conformation of the DEAPA molecule.

-

Protocol:

-

The initial structure of this compound will be built using a molecular modeling software.

-

A conformational search will be performed to identify the lowest energy conformer.

-

The geometry of the most stable conformer will be optimized using Density Functional Theory (DFT).

-

The B3LYP functional with the 6-311++G(d,p) basis set is recommended for achieving a balance between accuracy and computational cost.[5]

-

Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Structure Calculations

Once the optimized geometry is obtained, a series of calculations will be performed to probe the electronic properties of DEAPA.

-

Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

-

Electrostatic Potential (ESP) Mapping: An ESP map will be generated to visualize the electron density distribution on the molecular surface. This allows for the identification of electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to quantify the charge distribution on each atom (natural atomic charges) and to analyze donor-acceptor interactions between filled and empty orbitals.

-

The workflow for this proposed computational study is illustrated below.

References

Thermal Decomposition of 3-(Diethylamino)propylamine: A Technical Guide